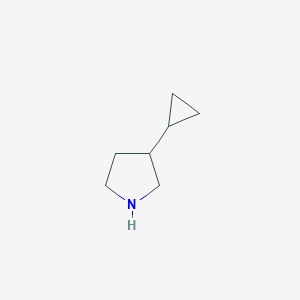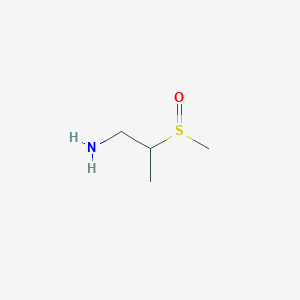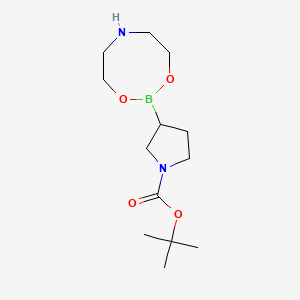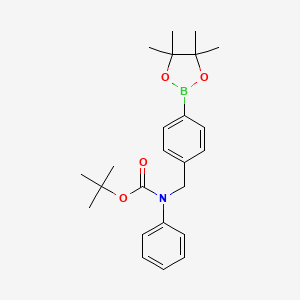![molecular formula C15H21NO3 B1373302 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-17-1](/img/structure/B1373302.png)
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photochemical Reactions
- The compound has been studied in photochemical reactions, such as the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene, providing insights into novel access to 'non classical' 2-norbornyl cation and its reactions in different solvents (Mella, Fagnoni, & Albini, 2004).
Sensing Applications
- A fluorescent chemo-sensor incorporating this compound showed remarkable fluorescence quenching in the presence of picric acid, indicating its potential in selective sensing and capture of certain chemicals (Vishnoi, Sen, Patwari, & Murugavel, 2015).
High-Performance Liquid Chromatography (HPLC)
- Derivatives of 7-dimethylaminocoumarin, closely related to the subject compound, have been used as fluorescent derivatization reagents for carboxylic acids in HPLC, demonstrating its utility in sensitive chemical analyses (Takechi, Kamada, & Machida, 1996).
Electron Transfer in Polyaniline Models
- The compound has been explored in the context of polyaniline models, showing potential in the study of intermolecular electron transfer and aggregation behavior in organic solvents (Lokshin et al., 2001).
Charge-Transfer Complex Formation
- Research has shown its ability to form charge-transfer complexes, further expanding its applications in the study of molecular interactions and electronic properties (Rodríguez et al., 1996).
Organic Synthesis and Reaction Studies
- The compound's derivatives have been used in the synthesis of other complex organic compounds, illustrating its versatility in organic synthesis and reaction mechanism studies (Aljaẑ-Roẑiĉ, Svete, & Stanovnik, 1995).
Catalysis and Reaction Tuning
- Its derivatives have been explored in the context of catalysis, showing potential for tuning reactions based on the acidity of the conditions, which is crucial in synthetic chemistry (Cai et al., 2007).
Propriétés
IUPAC Name |
7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBNRCKMBGPYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)





